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molecular formula C13H17BrO2 B3178813 2-(4-bromophenethoxy)tetrahydro-2H-pyran CAS No. 79849-46-0

2-(4-bromophenethoxy)tetrahydro-2H-pyran

Cat. No. B3178813
M. Wt: 285.18 g/mol
InChI Key: HGKHQEVNPHCQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115063B2

Procedure details

Into 30 mL of CH2Cl2 in a 150 mL RB flask was dissolved 4-bromophenethyl alcohol (7.00 g, 34.80 mmol) and 3,4-dihydro-2H-pyran (3.80 mL, 41.61 mmol). To this solution was added a few crystals of p-toluenesulfonic acid monohydrate. The reaction mixture was then stirred at room temperature under a blanket of nitrogen overnight. Overnight the reaction mixture changed colour again to a deep brown colour. The reaction mixture was transferred to a 250 mL separating funnel and extracted with 150 mL of saturated NaHCO3(aq) solution during which time the brown colouration in the organic layer faded to an orange colour. The layers were separated and the organic layer was extracted again with 150 mL of brine. The organic layer was then separated and dried over anhydrous MgSO4 for 1 hour at room temperature. The mixture was then filtered and the collected solid washed with 3×30 mL portions of CH2Cl2. The filtrate and washings were combined and stripped to dryness on a rotary evaporator to yield an orange oil. Column chromatographic conditions for the remainder of the crude product were determined by TLC analysis (10% EtOAc/90% n-hexane eluant) which indicated a major spot at Rf 0.5 with a few minor spots on and around the baseline. The crude product was then purified by dry column flash chromatography using a sinter of 80 mm diameter and 80 mm depth packed to a depth of 5.5 cm with Merck 60 (15-40 μm) silica gel, time per fraction: 4.00 minutes, crude product pre-loaded onto 12.5 g of Merck 60 (15-40 □m) and this loaded on top of the column. n-Hexane/EtOAc elution in 100 mL fractions with the EtOAc component increasing in 1% increments from 0% (fraction 1) to 15% (fraction 16). Fractions' 9 & 10 “foamed” on leaving the column and TLC (10% EtOAc/90% n-hexane) of fractions' 8-15 indicated pure product was contained in fractions' 9-12 and these were combined and stripped to dryness on a rotary evaporator before being further dried in vacuo (oil immersion pump) overnight at room temperature. Yield: 9.821 g (98.9%, colourless liquid). 1H NMR (CDCl3) δ 1.40-1.88 (m, 6H, [3×—CH2—]pyran), 2.86 (t, 2H, ArCH2—), 3.45 (m, 1H, [OCHaHb-]pyran), 3.58 (q, 1H, —OpyranCHaHb—), 3.73 (m, 1H, [OCHaHb-]pyran), 3.92 (q, 1H, —OpyranCHaHb—), 4.57 (m, 1H, [—OCHO-]pyran), 7.10 (d, 2H, ArH), 7.40 (d, 2H, ArH).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(Cl)Cl.[Br:4][C:5]1[CH:13]=[CH:12][C:8]([CH2:9][CH2:10][OH:11])=[CH:7][CH:6]=1.[O:14]1[CH:19]=[CH:18][CH2:17][CH2:16][CH2:15]1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>CCOC(C)=O>[Br:4][C:5]1[CH:13]=[CH:12][C:8]([CH2:9][CH2:10][O:11][CH:15]2[CH2:16][CH2:17][CH2:18][CH2:19][O:14]2)=[CH:7][CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
7 g
Type
reactant
Smiles
BrC1=CC=C(CCO)C=C1
Name
Quantity
3.8 mL
Type
reactant
Smiles
O1CCCC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature under a blanket of nitrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
separating funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with 150 mL of saturated NaHCO3(aq) solution during which time the brown colouration in the organic layer
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted again with 150 mL of brine
CUSTOM
Type
CUSTOM
Details
The organic layer was then separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4 for 1 hour at room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
WASH
Type
WASH
Details
the collected solid washed with 3×30 mL portions of CH2Cl2
CUSTOM
Type
CUSTOM
Details
stripped to dryness on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to yield an orange oil
CUSTOM
Type
CUSTOM
Details
The crude product was then purified
CUSTOM
Type
CUSTOM
Details
by dry column flash chromatography
CUSTOM
Type
CUSTOM
Details
4.00 minutes, crude product
Duration
4 min
WASH
Type
WASH
Details
n-Hexane/EtOAc elution in 100 mL fractions with the EtOAc component
TEMPERATURE
Type
TEMPERATURE
Details
increasing in 1% increments from 0% (fraction 1) to 15% (fraction 16)
CUSTOM
Type
CUSTOM
Details
Fractions' 9 & 10 “foamed” on leaving the column and TLC (10% EtOAc/90% n-hexane) of fractions' 8-15 indicated pure product
CUSTOM
Type
CUSTOM
Details
stripped to dryness on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
before being further dried in vacuo (oil immersion pump) overnight at room temperature
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
BrC1=CC=C(CCOC2OCCCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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